1-Butene, 2-cyclopropyl-3-methyl-
Description
Historical Context of Cyclopropylalkene Chemistry
The study of cyclopropylalkenes, particularly vinylcyclopropanes, has a rich history rooted in the exploration of strained ring systems. The inherent ring strain of the cyclopropane (B1198618) ring endows these molecules with unique reactivity, often mimicking the behavior of alkenes. pearson.com A key historical reaction is the vinylcyclopropane (B126155) rearrangement, a thermal ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This transformation, first observed in the mid-20th century, highlighted the synthetic potential of these compounds and spurred further investigation into their chemical behavior. wikipedia.org Over the decades, research has expanded to include a wide array of transition-metal-catalyzed reactions, further establishing vinylcyclopropanes as versatile building blocks in organic synthesis. researchgate.net
Significance of Cyclopropyl (B3062369) Moieties in Organic Synthesis and Mechanistic Studies
The cyclopropyl group is a valuable structural motif in organic chemistry, prized for its unique steric and electronic properties. nih.gov Its inclusion in a molecule can significantly influence conformation and metabolic stability, making it a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govacs.org The strained C-C bonds of the cyclopropane ring have enhanced π-character, allowing the ring to interact with adjacent functional groups and reaction centers in unique ways. chemeo.com In mechanistic studies, cyclopropyl groups serve as powerful probes. The opening of a cyclopropane ring can proceed through various pathways (e.g., radical, cationic, or anionic), and the stereochemical outcome of these reactions provides deep insight into the reaction mechanism. nih.gov Vinylcyclopropanes, in particular, are well-known for their ability to undergo ring-opening reactions to form 1,3-dipoles, which can then participate in cycloaddition reactions. researchgate.net
Structural Features and Nomenclature Considerations in Branched Alkenes
2-Cyclopropyl-3-methyl-1-butene is a branched alkene, and its name is determined by the systematic rules of IUPAC nomenclature. For alkenes, the parent chain is the longest carbon chain that includes the double bond. lumenlearning.com The chain is numbered to give the carbons of the double bond the lowest possible numbers. nih.govnih.gov Substituents are then named and numbered accordingly.
In the case of 2-cyclopropyl-3-methyl-1-butene:
The longest chain containing the double bond is a butene chain.
The double bond is between carbon 1 and 2, hence "-1-ene".
A cyclopropyl group is located at position 2.
A methyl group is located at position 3.
Therefore, the IUPAC name is 2-cyclopropyl-3-methyl-1-butene . An alternative, valid IUPAC name generated by chemical software is (3-methylbut-1-en-2-yl)cyclopropane . nih.gov The structure contains a terminal double bond and a stereocenter at carbon 3, meaning it can exist as two enantiomers, (R)- and (S)-2-cyclopropyl-3-methyl-1-butene.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5405-78-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3-methylbut-1-en-2-ylcyclopropane |
InChI |
InChI=1S/C8H14/c1-6(2)7(3)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
ISMFOBHMADMIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C1CC1 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 2 Cyclopropyl 3 Methyl 1 Butene
Electrophilic and Nucleophilic Additions to the Alkene Moiety
The carbon-carbon double bond in 2-cyclopropyl-3-methyl-1-butene is an electron-rich center, making it susceptible to attack by electrophiles. Nucleophilic additions are less common for simple alkenes and typically require activation by a strong electron-withdrawing group, which is absent in this case.
Electrophilic additions to the double bond of 2-cyclopropyl-3-methyl-1-butene are expected to follow established principles of regioselectivity and stereoselectivity.
Regioselectivity: The addition of an electrophile (E+) to the alkene will preferentially occur at the less substituted carbon of the double bond (C1). This leads to the formation of a more stable tertiary carbocation at C2, which is stabilized by both the adjacent isopropyl group and the cyclopropyl (B3062369) group. This mode of addition is consistent with Markovnikov's rule. youtube.com The cyclopropyl group can further stabilize an adjacent positive charge through its "bent" p-character bonds, a well-documented phenomenon. The subsequent attack of a nucleophile (Nu-) on this carbocation intermediate yields the final product.
Stereoselectivity: The formation of new stereocenters during addition reactions depends on the specific reagents and reaction mechanism. For example, reactions that proceed through a cyclic intermediate, such as the addition of halogens (e.g., Br2), typically result in anti-addition, where the two new substituents add to opposite faces of the original double bond. lumenlearning.com Conversely, reactions like catalytic hydrogenation or hydroboration-oxidation are known to proceed via syn-addition, with both new atoms adding to the same face of the double bond. The presence of the bulky isopropyl and cyclopropyl groups may also introduce steric hindrance that influences the stereochemical outcome by directing the approach of the electrophile.
| Reaction Type | Reagent Example | Expected Regioselectivity | Expected Stereoselectivity |
| Hydrohalogenation | H-Br | Markovnikov (Br adds to C2) | Mixture of syn and anti |
| Halogenation | Br2 | N/A | Anti-addition |
| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | Markovnikov (OH adds to C2) | Anti-addition lumenlearning.com |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Anti-Markovnikov (OH adds to C1) | Syn-addition |
Cyclopropyl Ring-Opening and Rearrangement Reactions
The high strain energy of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to cleavage under various conditions, leading to a variety of isomerization and rearrangement products. psu.edu
In the presence of strong acids, the cyclopropyl group of 2-cyclopropyl-3-methyl-1-butene can be protonated. This can occur either at an edge or a corner of the ring, leading to a protonated cyclopropane intermediate. These intermediates are highly unstable and can rearrange through several pathways. Cleavage of one of the C-C bonds of the ring can lead to the formation of a more stable open-chain carbocation, which can then undergo further reactions such as deprotonation or rearrangement to yield various isomeric alkenes. This process is competitive with the direct protonation of the double bond. The specific conditions and acid strength can influence the dominant pathway. mdpi.com
When heated to high temperatures in the gas phase, 2-cyclopropyl-3-methyl-1-butene is expected to undergo thermal isomerization. rsc.orgrsc.org Based on studies of similar compounds like methylcyclopropane, the primary step involves the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring to form a diradical intermediate. acs.orgacs.org For 2-cyclopropyl-3-methyl-1-butene, cleavage of the C1-C2 bond of the cyclopropane ring is most likely, followed by hydrogen shifts and rearrangements to yield a mixture of isomeric dienes and other alkenes. The product distribution will depend on the relative stabilities of the possible diradical intermediates and the transition states for the subsequent rearrangement steps.
A study on the thermal isomerization of 1,1-dimethylcyclopropane (B155639) at 420 °C showed the formation of 3-methyl-1-butene (B165623) and 2-methyl-2-butene, indicating the types of products that can arise from such rearrangements. acs.org
| Parameter | Methylcyclopropane Isomerization Data acs.org |
| Temperature Range | 695–1154 K |
| Overall Activation Energy (Ea) | 64.4 ± 0.3 kcal/mol |
| Overall Pre-exponential Factor (log A) | 15.37 ± 0.07 s⁻¹ |
| Products | 1-Butene, cis-2-Butene, trans-2-Butene, 2-Methylpropene |
Transition metals can catalyze a variety of transformations involving cyclopropyl rings. acs.org For 2-cyclopropyl-3-methyl-1-butene, metal catalysts such as those based on rhodium, palladium, or samarium could mediate ring-opening or cycloaddition reactions. acs.org For instance, a metal catalyst could insert into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate could then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield new cyclic or acyclic products. The presence of the alkene moiety provides an additional site for coordination and reaction, potentially leading to complex tandem catalytic cycles.
The cyclopropyl group can act as a radical probe. If a radical is generated adjacent to the ring, as would happen upon radical addition to the double bond of 2-cyclopropyl-3-methyl-1-butene, the resulting cyclopropylmethyl-type radical can undergo very rapid ring opening. psu.edu This process, known as ring scission, involves the cleavage of the cyclopropane ring to form a more stable homoallylic radical. The rate of this ring-opening is often very fast, making it a useful tool for detecting the presence of radical intermediates in a reaction. The resulting open-chain radical can then be trapped by a radical scavenger or undergo recombination or disproportionation reactions. psu.edu The regioselectivity of the ring opening is influenced by the substituents on the ring and the stability of the resulting radical. nih.gov
Oxidation Reactions of Vinylcyclopropanes and Their Mechanistic Implications
The oxidation of vinylcyclopropanes, such as 2-cyclopropyl-3-methyl-1-butene, primarily targets the carbon-carbon double bond. The reaction outcomes and mechanisms are influenced by the nature of the oxidizing agent and the inherent strain of the adjacent three-membered ring.
One of the most common oxidation reactions of alkenes is ozonolysis , which involves the cleavage of the double bond. libretexts.orgyoutube.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. libretexts.org Subsequent workup of the ozonide determines the final products. A reductive workup, for instance with zinc and water, would be expected to yield 3-methyl-2-butanone (B44728) and formaldehyde (B43269) from 2-cyclopropyl-3-methyl-1-butene.
Epoxidation is another key oxidation reaction of alkenes. Reagents such as peroxy acids (e.g., m-CPBA) react with the double bond to form an epoxide. libretexts.orglumenlearning.com The mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the alkene. In the case of 2-cyclopropyl-3-methyl-1-butene, this would lead to the formation of 2-(2-cyclopropyl-3-methyl-oxiran-2-yl)propane. The presence of the cyclopropyl group may influence the stereoselectivity of the epoxidation.
Diol formation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This reaction typically proceeds through a syn-addition mechanism, resulting in a vicinal diol. For 2-cyclopropyl-3-methyl-1-butene, this would yield 2-cyclopropyl-3-methylbutane-1,2-diol. More aggressive oxidation with hot, acidic potassium permanganate would lead to cleavage of the double bond, similar to ozonolysis. libretexts.org
The mechanistic implication of these reactions in vinylcyclopropanes is that the double bond is generally more susceptible to oxidation than the cyclopropane ring. However, under certain conditions, particularly those involving radical intermediates, the cyclopropane ring can also participate in reactions.
| Oxidation Reaction | Reagent(s) | Expected Major Product(s) from 2-Cyclopropyl-3-methyl-1-butene | Intermediate(s) |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | 3-Methyl-2-butanone, Formaldehyde | Molozonide, Ozonide |
| Epoxidation | m-CPBA | 2-(2-Cyclopropyl-3-methyl-oxiran-2-yl)propane | - |
| Dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | 2-Cyclopropyl-3-methylbutane-1,2-diol | Osmate ester |
| Oxidative Cleavage | Hot, acidic KMnO₄ | 3-Methyl-2-butanone, Carbon dioxide | - |
Investigating Reaction Intermediates (e.g., Carbene, Carbenoid, Radical, Ionic Species)
The study of reactions involving 2-cyclopropyl-3-methyl-1-butene and related vinylcyclopropanes often reveals the formation of various transient species that dictate the reaction pathways and product distributions.
Radical Intermediates: The presence of a cyclopropane ring adjacent to a potential radical center introduces the possibility of rapid ring-opening reactions. rsc.orgpsu.edu For instance, if a radical were to be formed at the allylic position of 2-cyclopropyl-3-methyl-1-butene, the resulting cyclopropylmethyl-type radical could undergo a very fast ring-opening to form a homoallylic radical. This ring-opening is a characteristic feature of cyclopropylmethyl radicals and serves as a mechanistic probe. psu.edu Studies on simpler systems have shown that cyclopropyl radicals can abstract hydrogen atoms or undergo ring fission to form allyl radicals. rsc.org The rate of this ring opening is a key factor in determining the product distribution in radical-mediated reactions.
Carbene and Carbenoid Intermediates: While not typically formed from 2-cyclopropyl-3-methyl-1-butene itself, the reaction of carbenes or carbenoids with this molecule is a potential pathway to more complex cyclopropane derivatives. Carbenes, which are neutral species with a divalent carbon atom, readily add to alkenes to form cyclopropanes. libretexts.orglumenlearning.com For example, the reaction of dichlorocarbene (B158193) (:CCl₂) with 2-cyclopropyl-3-methyl-1-butene would be expected to yield 1,1-dichloro-2-cyclopropyl-2-(1-methylethyl)cyclopropane. The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. libretexts.orglumenlearning.com Carbenoids, which are metal-complexed carbenes, exhibit similar reactivity. lumenlearning.com
Ionic Intermediates: In acid-catalyzed reactions, the protonation of the double bond in 2-cyclopropyl-3-methyl-1-butene would lead to a secondary carbocation adjacent to the cyclopropane ring. This cyclopropylmethyl cation is known to be highly stabilized through resonance, involving the participation of the cyclopropane ring electrons. This delocalization of positive charge can lead to a variety of rearranged products, including cyclobutyl and homoallyl derivatives. The stability and subsequent reactions of such cationic intermediates are a cornerstone of vinylcyclopropane (B126155) chemistry.
| Intermediate Type | Formation Context | Potential Fate | Key Characteristics |
| Cyclopropylmethyl Radical | Radical abstraction or addition | Ring-opening to homoallylic radical; Hydrogen abstraction | Rapid ring-opening serves as a mechanistic probe. psu.edu |
| Carbene/Carbenoid Adduct | Reaction with an external carbene/carbenoid source | Formation of a new cyclopropane ring | Stereospecific addition to the double bond. libretexts.orglumenlearning.com |
| Cyclopropylmethyl Cation | Acid-catalyzed reactions | Rearrangement to cyclobutyl or homoallyl cations; Nucleophilic attack | Stabilized by resonance with the cyclopropane ring. |
Stereochemical Analysis and Conformational Studies of 2 Cyclopropyl 3 Methyl 1 Butene
Configurational Isomerism in Cyclopropyl-Substituted Alkenes
Configurational isomers are molecules that share the same molecular formula and bond connectivity but differ in the spatial arrangement of their atoms. brainkart.com This type of isomerism is particularly relevant for substituted alkenes and cycloalkanes where rotation around certain bonds is restricted. brainkart.comlibretexts.org
Distinction between Cis and Trans Isomers
The presence of a double bond in an alkene restricts rotation, leading to the possibility of cis-trans isomerism, also known as geometric isomerism. britannica.comlibretexts.org This occurs when each carbon atom of the double bond is attached to two different groups. libretexts.org If the higher priority groups are on the same side of the double bond, the isomer is designated as cis (or Z), and if they are on opposite sides, it is designated as trans (or E). britannica.comyoutube.com
In the case of 2-cyclopropyl-3-methyl-1-butene, the terminal double bond (C1=C2) has two hydrogen atoms on one of the carbons, meaning it does not exhibit cis-trans isomerism. However, related cyclopropyl-substituted alkenes, such as 2-cyclopropyl-2-butene, can exist as cis and trans isomers. nasa.gov The cyclopropane (B1198618) ring itself can also introduce stereoisomerism in disubstituted cyclopropanes, where substituents can be either on the same side (cis) or opposite sides (trans) of the ring plane. brainkart.combritannica.com The cyclopropanation of alkenes is a stereospecific reaction, meaning the stereochemistry of the starting alkene is preserved in the resulting cyclopropane. masterorganicchemistry.com
Conformational Preferences and Dynamics of the Cyclopropyl (B3062369) and Alkene Moieties
The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. uwlax.edu In 2-cyclopropyl-3-methyl-1-butene, the orientation of the cyclopropyl group relative to the double bond is of particular interest. The cyclopropyl group can rotate around the single bond connecting it to the alkene backbone.
Studies on similar systems, like cyclopropyl methyl ketone, show a preference for specific conformations. uwlax.edu The s-cis conformation, where the double bond of the ketone and a bond of the cyclopropane ring are eclipsed, is found to be the most stable. uwlax.edu This preference is influenced by a combination of steric and electronic factors. For 2-cyclopropyl-3-methyl-1-butene, similar conformational preferences would be expected, with the molecule likely adopting a conformation that minimizes steric hindrance between the bulky isopropyl group and the cyclopropyl ring. The rotational barrier for the interconversion between different conformers can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com
Influence of Ring Strain on Reactivity and Structure
The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.org The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to what is known as angle strain. masterorganicchemistry.comlibretexts.org Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain. masterorganicchemistry.comlibretexts.org This inherent strain has a profound impact on the molecule's structure and reactivity.
The high degree of strain in the cyclopropane ring weakens the C-C bonds, making them more susceptible to ring-opening reactions. wikipedia.orgpsu.edubris.ac.uk This increased reactivity is a key feature of cyclopropyl-containing compounds. The strain also influences the bond lengths within the molecule. The C-C bonds within the cyclopropane ring are shorter than typical C-C single bonds, and the substituent can affect the bond lengths asymmetrically. wikipedia.orgresearchgate.net For instance, a π-acceptor substituent like an alkene can lead to a shortening of the adjacent cyclopropane bonds and a lengthening of the bond opposite to the substituent. researchgate.netacs.org This is due to the electronic interaction between the cyclopropane ring orbitals and the π-system of the alkene.
Chiroptical Properties and Chirality in Optically Active Variants
Chirality is a property of a molecule that is non-superimposable on its mirror image. photophysics.com Molecules that are chiral are also optically active, meaning they can rotate the plane of polarized light. photophysics.com 2-Cyclopropyl-3-methyl-1-butene can exist as a chiral molecule if the carbon atom attached to the cyclopropyl group, the methyl group, and the vinyl group is a stereocenter.
The chiroptical properties of such a chiral molecule can be investigated using techniques like circular dichroism (CD) spectroscopy. libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.comlibretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine its absolute configuration. libretexts.orgmdpi.com The synthesis of optically active cyclopropane derivatives is an active area of research, with methods such as enzyme-catalyzed carbene transfer being developed to produce these molecules with high enantiomeric excess. utdallas.edu
Advanced Spectroscopic Characterization of 2 Cyclopropyl 3 Methyl 1 Butene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-cyclopropyl-3-methyl-1-butene, a combination of one-dimensional and multidimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.
The ¹H NMR spectrum of 2-cyclopropyl-3-methyl-1-butene is expected to exhibit distinct signals for the vinyl, isopropyl, and cyclopropyl (B3062369) protons. The two geminal protons of the terminal double bond (=CH₂) would likely appear as two separate signals due to their diastereotopic nature, with chemical shifts anticipated in the range of 4.5-5.0 ppm. The methine proton of the isopropyl group would resonate as a multiplet, while the two diastereotopic methyl groups of the isopropyl moiety would likely present as two distinct doublets. The protons of the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. For 2-cyclopropyl-3-methyl-1-butene, eight distinct carbon signals are expected. The olefinic carbons (C1 and C2) would resonate at the lower field, typically between 100 and 150 ppm. The carbon of the isopropyl methine and the carbons of the cyclopropyl ring would appear at intermediate chemical shifts, while the carbons of the isopropyl methyl groups would be found in the upfield region.
Predicted ¹H NMR Chemical Shifts for 2-Cyclopropyl-3-methyl-1-butene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| =CH₂ (a) | ~4.8 | d |
| =CH₂ (b) | ~4.7 | d |
| -CH(CH₃)₂ | ~2.2 | m |
| -CH-cyclopropyl | ~1.3 | m |
| -CH(CH₃)₂ | ~1.0 | d |
| -CH(CH₃)₂ | ~0.9 | d |
| cyclopropyl CH₂ | 0.4-0.8 | m |
Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropyl-3-methyl-1-butene
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=CH₂ | ~145 |
| =CH₂ | ~112 |
| -C-cyclopropyl | ~45 |
| -CH(CH₃)₂ | ~33 |
| -CH(CH₃)₂ | ~22 |
| -CH(CH₃)₂ | ~21 |
| cyclopropyl CH₂ | ~8 |
To definitively assign the complex proton and carbon signals, multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the carbon skeleton. For instance, it would show correlations between the isopropyl methine proton and the protons of the two methyl groups.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC: This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the isopropyl group to the main chain.
The presence of the cyclopropyl group introduces the possibility of restricted rotation around the C2-C(cyclopropyl) bond. Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational dynamics of 2-cyclopropyl-3-methyl-1-butene. By acquiring NMR spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different conformers. This would allow for the determination of the energy barrier to rotation around this bond, providing insight into the steric and electronic interactions between the cyclopropyl and vinyl groups. A study on the related 1-cyclopropyl-3-methylbuta-1,2-dienyl cation demonstrated the use of 13C NMR to measure the rotational barrier, revealing a preference for the bisected conformation where the double bond is aligned with the plane of the cyclopropyl ring. psu.edu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-cyclopropyl-3-methyl-1-butene would be characterized by absorption bands corresponding to the C=C double bond, the C-H bonds of the vinyl and alkyl groups, and the characteristic vibrations of the cyclopropyl ring.
Expected IR Absorption Bands for 2-Cyclopropyl-3-methyl-1-butene
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| =C-H stretch (vinyl) | 3080-3010 | Medium |
| C-H stretch (alkyl & cyclopropyl) | 3000-2850 | Strong |
| C=C stretch (alkene) | 1650-1630 | Medium |
| =C-H bend (vinyl) | 1000-650 | Strong |
| C-H bend (alkyl) | 1470-1430 | Medium |
The presence of a band around 3080 cm⁻¹ would indicate the stretching of the vinylic C-H bonds, while the strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the alkyl C-H stretches. A medium intensity band in the region of 1640 cm⁻¹ would confirm the presence of the C=C double bond. The out-of-plane bending vibrations of the terminal vinyl group would give rise to strong bands in the fingerprint region. The cyclopropyl group would exhibit characteristic C-H stretching vibrations slightly above 3000 cm⁻¹ and ring deformation bands at lower wavenumbers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 2-cyclopropyl-3-methyl-1-butene (C₈H₁₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 110.
The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of small neutral molecules or radicals. Common fragmentation patterns for alkenes involve allylic cleavage. For 2-cyclopropyl-3-methyl-1-butene, the loss of a methyl radical (CH₃•) to form a stable allylic cation at m/z 95 would be a likely fragmentation. Another probable fragmentation would be the loss of an isopropyl radical ((CH₃)₂CH•) to yield a fragment at m/z 67. Cleavage of the cyclopropyl ring could also lead to characteristic fragment ions.
Predicted Mass Spectrometry Fragments for 2-Cyclopropyl-3-methyl-1-butene
| m/z | Proposed Fragment |
|---|---|
| 110 | [C₈H₁₄]⁺ (Molecular Ion) |
| 95 | [C₇H₁₁]⁺ (Loss of CH₃) |
| 67 | [C₅H₇]⁺ (Loss of C₃H₇) |
| 55 | [C₄H₇]⁺ |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds
2-Cyclopropyl-3-methyl-1-butene possesses a stereocenter at the carbon atom bearing the cyclopropyl group, the isopropyl group, the vinyl group, and a hydrogen atom. This means that the molecule is chiral and can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules.
X-ray Crystallography for Solid-State Structure Determination (for derivatives, if applicable)
X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern arises from the constructive interference of X-rays scattered by the electrons in the crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of the atoms within the molecule can be determined, yielding highly accurate data on bond lengths, bond angles, and torsional angles.
The successful application of X-ray crystallography is contingent on the ability to grow a suitable single crystal of the derivative. The quality of the crystal, in terms of size and internal order, is paramount for obtaining a high-resolution diffraction pattern. Once a suitable crystal is obtained, the crystallographic data would provide definitive answers to several key structural questions regarding derivatives of 2-cyclopropyl-3-methyl-1-butene:
Confirmation of Connectivity: The technique would unequivocally confirm the covalent bonding framework of the molecule.
Determination of Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.
Analysis of Conformation: The precise solid-state conformation of the molecule, including the orientation of the cyclopropyl group relative to the butene backbone and the spatial arrangement of the methyl and isopropyl groups, could be elucidated.
Intermolecular Interactions: The crystal packing arrangement reveals information about intermolecular forces, such as van der Waals interactions, which govern the solid-state properties of the material.
The data obtained from X-ray crystallography are typically presented in a standardized format, including the parameters of the crystal's unit cell. An example of the type of data that would be generated is shown in the table below, which is hypothetical for a derivative of 2-cyclopropyl-3-methyl-1-butene.
Hypothetical Crystallographic Data for a Derivative of 2-Cyclopropyl-3-methyl-1-butene
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
Computational and Theoretical Investigations on 2 Cyclopropyl 3 Methyl 1 Butene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-cyclopropyl-3-methyl-1-butene. These methods model the distribution of electrons within the molecule, which dictates its geometry, stability, and chemical properties. The interaction between the strained cyclopropane (B1198618) ring and the adjacent vinyl group is a key feature of its electronic structure.
Density Functional Theory (DFT) and ab initio methods are the primary computational tools for investigating the electronic structure of organic molecules. figshare.com For a molecule like 2-cyclopropyl-3-methyl-1-butene, DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy. researchgate.netnih.gov These calculations can optimize the molecule's geometry, providing predictions of bond lengths, bond angles, and dihedral angles.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy but at a greater computational expense. These are often used to benchmark results obtained from DFT. Studies on related vinylcyclopropane (B126155) systems have utilized methods like B3LYP with basis sets such as 6-31G* to explore their structures and rearrangements. figshare.comnih.gov Such calculations are crucial for understanding how the isopropyl and cyclopropyl (B3062369) substituents influence the electronic environment of the butene backbone.
Table 1: Predicted Geometrical Parameters for 2-Cyclopropyl-3-methyl-1-butene from DFT Calculations (Note: This data is illustrative, based on typical values for substituted vinylcyclopropanes calculated at the B3LYP/6-31G level, as specific experimental data for this compound is not readily available.)*
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C1=C2 (vinyl) | 1.34 |
| Bond Length (Å) | C2-C(cyclopropyl) | 1.49 |
| Bond Length (Å) | C(cyclopropyl)-C(cyclopropyl) | 1.51 |
| Bond Length (Å) | C2-C3 | 1.52 |
| Bond Angle (°) | C1=C2-C3 | 123.5 |
| Bond Angle (°) | C1=C2-C(cyclopropyl) | 121.0 |
| Bond Angle (°) | C3-C2-C(cyclopropyl) | 115.5 |
The electronic behavior of 2-cyclopropyl-3-methyl-1-butene is governed by its molecular orbitals (MOs). The cyclopropane ring possesses unique, high-energy bonding orbitals known as Walsh orbitals, which have significant p-character and can conjugate with adjacent π-systems. bluffton.edubluffton.edu In this molecule, the Highest Occupied Molecular Orbital (HOMO) is expected to arise from the interaction between the C=C π-orbital and the Walsh orbitals of the cyclopropyl ring. This interaction raises the energy of the HOMO, making the molecule a good nucleophile. The Lowest Unoccupied Molecular Orbital (LUMO) is typically the corresponding π* antibonding orbital of the vinyl group. msu.edu
Analysis of the electron density distribution reveals regions that are electron-rich or electron-poor. researchgate.net For 2-cyclopropyl-3-methyl-1-butene, the highest electron density is concentrated in the C=C double bond and the strained C-C bonds of the cyclopropane ring. msu.eduacs.org This high electron density makes these areas susceptible to attack by electrophiles. The conjugation between the cyclopropyl and vinyl groups leads to a delocalization of electron density across these fragments, which stabilizes the molecule. researchgate.net
Theoretical Conformational Analysis and Energy Landscapes
Molecules with single bonds can exist in different spatial arrangements, or conformations, due to rotation around these bonds. chemistrysteps.com For 2-cyclopropyl-3-methyl-1-butene, the most significant conformational flexibility comes from the rotation about the single bond connecting the cyclopropyl ring to the vinyl group.
A Potential Energy Surface (PES) maps the potential energy of a molecule as a function of its geometric coordinates. rsc.org For 2-cyclopropyl-3-methyl-1-butene, a simplified 1D PES can be generated by calculating the energy as the dihedral angle of the C=C-C(cyclo)-C(cyclo) bond is rotated. Computational studies on simpler vinylcyclopropanes show that there are typically two stable conformations: s-trans (or anti-periplanar) and s-cis (or syn-periplanar). researchgate.netuwlax.edu Often, an additional higher-energy gauche conformer also exists as a local minimum. researchgate.net The s-trans conformer is generally found to be more stable due to reduced steric hindrance. The PES reveals the energy barriers that must be overcome for the molecule to convert from one conformer to another.
Table 2: Illustrative Relative Energies of Conformers for 2-Cyclopropyl-3-methyl-1-butene (Note: This data is hypothetical and based on general findings for vinylcyclopropane systems. The exact energy differences depend on the level of theory and specific substitution patterns.)
| Conformer | Dihedral Angle (C=C-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| s-trans | ~180° | 0.0 | Global Minimum |
| gauche | ~60° | ~2.5 | Local Minimum |
| s-cis | 0° | ~4.0 | Rotational Barrier |
The surrounding environment, particularly the solvent, can influence the conformational preferences of a molecule. frontiersin.org Computational chemistry models solvation effects using either implicit or explicit models. faccts.denih.gov Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. faccts.de Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost. nih.gov
For 2-cyclopropyl-3-methyl-1-butene, a non-polar hydrocarbon, the effect of non-polar solvents on its conformational equilibrium is expected to be minimal. However, in polar solvents, the different conformers may be stabilized to different extents based on their dipole moments. Theoretical calculations can predict these shifts in conformational energies, providing insight into how the molecule behaves in a solution-phase reaction environment. manchester.ac.uk
Reaction Mechanism Modeling and Transition State Characterization
Computational methods are invaluable for modeling chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For vinylcyclopropanes, the most characteristic reaction is the thermal vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgresearchgate.net
This rearrangement can proceed through different mechanistic pathways, primarily a concerted pericyclic process or a stepwise pathway involving diradical intermediates. figshare.comwikipedia.org DFT calculations can map the reaction's potential energy surface to distinguish between these possibilities. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy for the reaction can be calculated. researchgate.net The nature of the transition state (e.g., its geometry and electronic structure) provides definitive evidence for the mechanism. For many vinylcyclopropanes, calculations have shown a complex PES where the reaction may proceed through diradical intermediates that lie in a shallow energy minimum. researchgate.net
Other potential reactions of 2-cyclopropyl-3-methyl-1-butene include transition-metal-catalyzed cycloadditions, where the strained ring opens to form a metallacyclobutane intermediate. pku.edu.cnwikipedia.org Computational modeling can elucidate the energetics of each step in the catalytic cycle, including oxidative addition, insertion, and reductive elimination, thereby explaining the reaction's outcome and selectivity. pku.edu.cnacs.org Similarly, radical-initiated ring-opening and cyclization reactions can also be modeled to understand their mechanisms. nih.gov
Table 3: Hypothetical Activation Energies for the Vinylcyclopropane Rearrangement (Note: This data is illustrative, as the actual barrier is highly dependent on substitution and the specific reaction pathway.)
| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Concerted figshare.comwikipedia.org-Sigmatropic Shift | A pericyclic mechanism with a single transition state. | ~50 |
| Stepwise Diradical Formation | Initial C-C bond cleavage to form a diradical intermediate. | ~48 |
| Diradical Ring Closure | Cyclization of the diradical to form the cyclopentene (B43876) product. | ~5-10 |
Computational Elucidation of Stereoselectivity
Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for understanding and predicting the stereoselectivity of chemical reactions. For a molecule like 2-cyclopropyl-3-methyl-1-butene, stereoselectivity can be a factor in both its synthesis and its subsequent reactions. While specific computational studies on the stereoselective synthesis of 2-cyclopropyl-3-methyl-1-butene are not abundant in the literature, the principles are well-established through studies of similar vinylcyclopropane derivatives.
The stereochemical outcome of reactions involving vinylcyclopropanes is often dictated by the subtle interplay of steric and electronic effects in the transition states. Computational models can calculate the energies of different transition state structures, each corresponding to a different stereoisomeric product. The product distribution is then predicted based on the relative energies of these transition states, with the lowest energy pathway being the most favored.
For instance, in reactions like the vinylcyclopropane-cyclopentene rearrangement, computational studies on substituted vinylcyclopropanes have shown that the stereoselectivity is influenced by the nature and position of substituents on the cyclopropyl ring and the vinyl group. acs.orgfigshare.com These substituents can stabilize or destabilize diradical intermediates and transition states, thereby controlling the stereochemical course of the reaction. The stereoselectivity can be enhanced by substituents that increase the relative energy of competing stereoisomeric pathways. acs.orgfigshare.com
Mechanistic studies, combining experimental work with computational analysis, have been instrumental in rationalizing the stereochemical outcomes of reactions involving vinylcyclopropanes. researchgate.net For example, in nickel-catalyzed reactions, computational studies have helped to elucidate the role of metalloradical catalysis in determining stereoinversion. researchgate.net
Table 1: Factors Influencing Stereoselectivity in Vinylcyclopropane Reactions (Based on Analogous Systems)
| Factor | Description | Computational Insight |
| Substituent Effects | Electronic and steric properties of substituent groups. | DFT calculations can quantify the stabilizing/destabilizing effects of substituents on transition state energies. |
| Reaction Pathway | The specific mechanism of the reaction (e.g., concerted, stepwise, diradical). | Computational modeling can map out the potential energy surface to identify the lowest energy pathway and the nature of intermediates and transition states. |
| Catalyst Control | The influence of a catalyst and its ligands on the stereochemical outcome. | Molecular modeling can simulate the interaction of the substrate with the catalyst to predict how the catalyst's chiral environment directs the reaction to a specific stereoisomer. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, Optical Rotation)
The prediction of spectroscopic parameters through computational methods is a valuable tool for characterizing novel compounds and for confirming experimentally obtained data. While a specific, publicly available, computationally predicted spectrum for 2-cyclopropyl-3-methyl-1-butene is not readily found, the methodologies for such predictions are robust and widely used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT calculations. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For 2-cyclopropyl-3-methyl-1-butene, one would expect distinct signals for the vinyl protons, the cyclopropyl protons, the methine proton, and the methyl protons. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, including deshielding effects from the double bond and the strained cyclopropyl ring.
Infrared (IR) Spectroscopy: Computational methods can predict IR spectra by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. For 2-cyclopropyl-3-methyl-1-butene, key predicted IR absorption bands would include C-H stretching frequencies for the alkene, alkane, and cyclopropane moieties, as well as a characteristic C=C stretching frequency for the butene group.
Optical Rotation: For chiral molecules, computational methods can predict the specific optical rotation. This is a more complex calculation that involves determining the molecule's response to an oscillating electric field. The sign and magnitude of the predicted optical rotation can help in assigning the absolute configuration of a newly synthesized chiral molecule.
Table 2: Expected Spectroscopic Features of 2-Cyclopropyl-3-methyl-1-butene (Based on Functional Groups)
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Vinylic (=CH₂) | ~4.5 - 5.5 ppm |
| Methine (-CH-) | Variable, influenced by adjacent groups | |
| Cyclopropyl (-CH₂-, -CH-) | ~0.2 - 1.5 ppm | |
| Methyl (-CH₃) | ~0.8 - 1.2 ppm | |
| ¹³C NMR | Vinylic (=C, =CH₂) | ~100 - 150 ppm |
| Methine (-CH-) | Variable | |
| Cyclopropyl (-CH₂-, -CH-) | ~5 - 30 ppm | |
| Methyl (-CH₃) | ~15 - 25 ppm | |
| IR Spectroscopy | C=C Stretch | ~1640 - 1680 cm⁻¹ |
| =C-H Stretch | ~3000 - 3100 cm⁻¹ | |
| C-H Stretch (alkyl) | ~2850 - 3000 cm⁻¹ |
Studies on Isomerization Pathways and Thermodynamics
The presence of the vinylcyclopropane moiety in 2-cyclopropyl-3-methyl-1-butene makes it a candidate for thermally induced isomerization, most notably the vinylcyclopropane-cyclopentene rearrangement. Computational studies have been extensively applied to understand the mechanisms, kinetics, and thermodynamics of this class of reactions. acs.orgwikipedia.org
The rearrangement is generally believed to proceed through the cleavage of a cyclopropyl carbon-carbon bond, leading to a diradical intermediate. acs.org This intermediate can then cyclize to form a five-membered ring. The activation energy for this process is typically high, often requiring elevated temperatures. wikipedia.org
Computational investigations, using methods like DFT and more advanced ab initio calculations, can map the potential energy surface of the isomerization. This allows for the determination of the structures and energies of the reactant, transition states, intermediates, and products.
Key thermodynamic and kinetic parameters that can be calculated include:
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This determines the reaction rate.
Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of the reaction at a given temperature.
For 2-cyclopropyl-3-methyl-1-butene, the presence of the methyl group would influence the stability of the diradical intermediate and, consequently, the activation energy and regioselectivity of the rearrangement. Computational studies on related substituted vinylcyclopropanes have shown that alkyl substituents can lower the activation energy by stabilizing the radical centers. acs.org The isomerization could potentially lead to different substituted cyclopentene isomers, and computational analysis would be crucial in predicting the major product.
Table 3: Generalized Thermodynamic and Kinetic Data for Vinylcyclopropane Rearrangement
| Parameter | General Value/Observation | Relevance to 2-Cyclopropyl-3-methyl-1-butene |
| Activation Energy (Ea) | ~50 kcal/mol for unsubstituted vinylcyclopropane wikipedia.org | Likely lower due to the stabilizing effect of the methyl group on the diradical intermediate. |
| Enthalpy of Reaction (ΔH) | Highly exothermic (e.g., -21.7 kcal/mol for vinylcyclopropane to cyclopentene) acs.org | The rearrangement is expected to be thermodynamically favorable. |
| Reaction Mechanism | Can be diradical-mediated or pericyclic, depending on the substrate. wikipedia.org | For an alkyl-substituted system, a diradical pathway is highly probable. |
| Stereochemistry | Complex, with possibilities for retention or inversion of stereocenters. | The stereochemical outcome would depend on the dynamics of the diradical intermediate. |
Utility of 2 Cyclopropyl 3 Methyl 1 Butene and Its Derivatives As Synthetic Intermediates
Role in the Synthesis of Complex Organic Molecules
The strategic incorporation of the cyclopropane (B1198618) motif can significantly influence the properties of a molecule. acs.org This has led to the widespread use of cyclopropyl-containing building blocks in the synthesis of both natural products and pharmaceutically active compounds.
The cyclopropane ring is a structural feature in a diverse array of natural products, including terpenes, alkaloids, and fatty acids. rsc.orgmarquette.edu Its presence imparts a rigid three-dimensional structure that can be crucial for biological activity. marquette.edu Synthetic chemists have developed numerous strategies to introduce this motif, often using cyclopropanation reactions like the Simmons-Smith reaction or those involving diazo compounds. marquette.eduacs.org These methods allow for the construction of the cyclopropane ring at various stages of a synthesis, providing access to complex natural product skeletons. acs.org For instance, the Michael-initiated ring-closure (MIRC) is a powerful domino reaction for creating cyclopropanes. rsc.org
The cyclopropyl (B3062369) group is a highly sought-after component in medicinal chemistry, with a significant number of FDA-approved drugs containing this small ring system. acs.orgscientificupdate.com Its incorporation can lead to improvements in several key drug properties:
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a conformation that is more favorable for binding to its biological target. acs.org
Increased Metabolic Stability: The C-H bonds in a cyclopropane ring are generally stronger than those in linear alkyl chains, making them less susceptible to metabolic breakdown. acs.orgscientificupdate.com
Reduced Off-Target Effects: By providing a more defined three-dimensional shape, the cyclopropyl group can improve the selectivity of a drug for its intended target. acs.org
Modulation of Physicochemical Properties: The unique electronic character of the cyclopropane ring can be used to fine-tune properties like acidity (pKa) and lipophilicity, which can affect a drug's absorption and distribution in the body. acs.org
The development of chemoenzymatic strategies has further expanded the toolbox for creating diverse and optically active cyclopropane building blocks for drug discovery. nih.gov These methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce a wide range of chiral cyclopropanes. nih.gov
Participation in Cascade and Multicomponent Reactions
Cascade reactions, where a single event triggers a series of bond-forming transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient methods for building molecular complexity. Cyclopropyl-alkenes and related structures are valuable participants in such reactions.
For example, iron-catalyzed ring-opening multicomponent reactions of cyclopropanols with alkenes and N-heteroarenes have been developed. matilda.science While not directly involving 2-cyclopropyl-3-methyl-1-butene, this demonstrates the principle of using the strain of the cyclopropyl ring to initiate complex reaction cascades. Similarly, multicomponent reactions involving additions to alkenes are a well-established strategy for synthesizing complex molecules, and the double bond in cyclopropyl-alkenes can serve as a reactive handle for such transformations. nih.govtechniques-ingenieur.fr
Development of New Synthetic Methodologies Utilizing Cyclopropyl-Alkenes
The unique reactivity of cyclopropyl-alkenes has spurred the development of novel synthetic methods that take advantage of their strained ring and adjacent unsaturation.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide variety of starting materials. libretexts.org This reaction has been successfully applied to cyclopropyl-containing compounds, allowing for the introduction of the cyclopropyl group into aromatic and heteroaromatic systems. nih.govorganic-chemistry.org
The use of potassium cyclopropyltrifluoroborates in Suzuki-Miyaura couplings with aryl chlorides has proven to be a particularly effective method. nih.govorganic-chemistry.org This approach offers several advantages, including the use of readily available and stable trifluoroborate salts and the ability to couple with less reactive but more economical aryl chlorides. nih.govorganic-chemistry.org This methodology has been shown to be tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules containing the cyclopropyl moiety. nih.govorganic-chemistry.org The enantioselective Suzuki-Miyaura cross-coupling of 1,2-diboryl cyclopropanes has also been developed, providing a route to chiral cyclopropyl boronates. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling of Cyclopropyltrifluoroborates with Aryl Chlorides
| Aryl Chloride | Product | Yield (%) |
|---|---|---|
| 4-Chloroacetophenone | 4-Cyclopropylacetophenone | 95 |
| Methyl 4-chlorobenzoate | Methyl 4-cyclopropylbenzoate | 92 |
| 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 88 |
| 2-Chlorotoluene | 2-Cyclopropyltoluene | 75 |
Data sourced from studies on the cross-coupling of potassium cyclopropyltrifluoroborate (B8364958) with various aryl chlorides. nih.govorganic-chemistry.org
The inherent ring strain of the cyclopropane ring can be harnessed to drive rearrangements that lead to the formation of larger ring systems. The transformation of cyclopropyl-alkenes and their derivatives into cyclobutenes is a notable example of this type of ring expansion. organic-chemistry.org
Various transition-metal-catalyzed reactions have been developed to facilitate this ring expansion. nih.gov For instance, rhodium catalysts can promote the ring expansion of cyclopropyl N-tosylhydrazones to furnish cyclobutenes. organic-chemistry.org Lewis acid-catalyzed ring-expanding cycloisomerizations of alkylidenecyclopropane acylsilanes have also been reported to produce fused cyclobutane (B1203170) systems. nih.gov These methodologies provide access to the synthetically useful cyclobutene (B1205218) core from readily available cyclopropyl precursors. organic-chemistry.orgnih.gov
Formation of Organophosphorus-Containing Scaffolds
The unique structural motif of 2-cyclopropyl-3-methyl-1-butene, featuring a vinylcyclopropane (B126155) moiety, presents an intriguing platform for the synthesis of novel organophosphorus compounds. The reactivity of the carbon-carbon double bond, influenced by the adjacent strained cyclopropyl ring, allows for various addition reactions to introduce phosphorus-containing functional groups. These transformations can proceed through either radical or transition-metal-catalyzed pathways, leading to a diverse range of organophosphorus scaffolds. While direct studies on 2-cyclopropyl-3-methyl-1-butene are limited in publicly available literature, the reactivity of analogous vinylcyclopropane systems provides a strong basis for predicting its utility as a synthetic intermediate in this context.
The primary approaches for incorporating phosphorus into the molecular framework of 2-cyclopropyl-3-methyl-1-butene and its derivatives involve the addition of P-H bonds across the double bond, a reaction known as hydrophosphorylation. This can be achieved through radical-mediated processes or by employing transition metal catalysts.
A plausible and widely utilized method for the hydrophosphorylation of alkenes is the radical addition of a phosphorus-centered radical. In the case of 2-cyclopropyl-3-methyl-1-butene, this would typically involve the reaction with a dialkyl phosphite (B83602) or a similar H-phosphonate compound in the presence of a radical initiator, such as a peroxide or through photochemical initiation. The reaction is anticipated to proceed via the addition of a phosphonyl radical to the less substituted carbon of the double bond, leading to a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another molecule of the H-phosphonate would yield the desired phosphonate (B1237965) product and propagate the radical chain.
The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical. For 2-cyclopropyl-3-methyl-1-butene, the addition of the phosphonyl radical to the terminal CH2 group is expected, generating a more stable tertiary radical adjacent to the cyclopropyl group. The presence of the cyclopropyl group can influence the stability and subsequent reactions of this radical intermediate. It is known that vinylcyclopropanes can undergo radical-initiated ring-opening reactions. researchgate.net Therefore, alongside the direct addition product, the formation of ring-opened organophosphorus compounds could be a competing pathway, depending on the reaction conditions and the stability of the cyclopropylmethyl radical.
An alternative and often more selective method for hydrophosphorylation is through transition-metal catalysis. Various transition metals, including palladium, nickel, and rhodium, have been shown to catalyze the addition of H-phosphonates to alkenes. These reactions typically proceed through an oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the alkene into the metal-phosphorus or metal-hydride bond, and finally reductive elimination to afford the product and regenerate the catalyst.
For a substrate like 2-cyclopropyl-3-methyl-1-butene, transition-metal-catalyzed hydrophosphorylation would be expected to yield the corresponding β-cyclopropyl-substituted phosphonate. The stereochemistry of the addition can often be controlled by the choice of chiral ligands on the metal catalyst, allowing for the potential asymmetric synthesis of chiral organophosphorus compounds. Given that 2-cyclopropyl-3-methyl-1-butene can exist as enantiomers, the use of stereoselective catalysis is a particularly attractive strategy.
While specific data for the hydrophosphorylation of 2-cyclopropyl-3-methyl-1-butene is not available, the general outcomes for similar substrates can be illustrated in the following tables.
Table 1: Plausible Radical-Mediated Hydrophosphorylation of 2-Cyclopropyl-3-methyl-1-butene
| Entry | H-Phosphorus Reagent | Initiator | Plausible Major Product | Potential Byproduct (Ring-Opened) |
| 1 | Diethyl phosphite | Benzoyl peroxide | Diethyl (2-cyclopropyl-3-methylbutan-1-yl)phosphonate | Diethyl (3-methyl-6-heptenyl)phosphonate |
| 2 | Diphenylphosphine oxide | AIBN | (2-Cyclopropyl-3-methylbutan-1-yl)diphenylphosphine oxide | (3-Methyl-6-heptenyl)diphenylphosphine oxide |
Table 2: Hypothetical Transition-Metal-Catalyzed Hydrophosphorylation of 2-Cyclopropyl-3-methyl-1-butene
| Entry | Catalyst | Ligand | H-Phosphorus Reagent | Plausible Product |
| 1 | Pd(OAc)₂ | PPh₃ | Diethyl phosphite | Diethyl (2-cyclopropyl-3-methylbutan-1-yl)phosphonate |
| 2 | NiCl₂(dppe) | - | Diphenylphosphine | (2-Cyclopropyl-3-methylbutan-1-yl)diphenylphosphine |
| 3 | [Rh(cod)Cl]₂ | (R)-BINAP | Hypophosphorous acid | (R)-(2-Cyclopropyl-3-methylbutan-1-yl)phosphinic acid |
The resulting organophosphorus compounds, such as β-cyclopropyl-substituted phosphonates and phosphine (B1218219) oxides, are valuable intermediates for further synthetic transformations. The phosphonate group, for instance, can be used in Horner-Wadsworth-Emmons reactions to form new carbon-carbon double bonds, or it can be hydrolyzed to the corresponding phosphonic acid, which are known for their biological activities and applications as ligands in coordination chemistry.
Future Research Directions and Perspectives for 2 Cyclopropyl 3 Methyl 1 Butene Chemistry
The unique structural combination of a strained cyclopropyl (B3062369) ring directly attached to a sterically hindered vinyl group in 2-cyclopropyl-3-methyl-1-butene presents a landscape ripe for chemical exploration. While direct research on this specific molecule is not extensively documented, its constituent functional groups are subjects of intense study. Future investigations are poised to unlock novel synthetic methodologies, uncover unique reactivity, and potentially introduce this compound as a valuable building block in various chemical fields. The following sections outline promising future research directions.
Q & A
Q. What analytical techniques are recommended for characterizing 1-Butene derivatives?
Q. How can the environmental persistence of 1-Butene derivatives be assessed?
Methodological Answer:
- Biodegradability Testing : Use standardized OECD guidelines to confirm "readily biodegradable" status (e.g., 1-butene degrades rapidly in aquatic systems) .
- Bioaccumulation Potential : Apply QSAR models to estimate BCF values (e.g., BCF = 17.8 for 1-butene, indicating low bioaccumulation) .
- Mobility Analysis : Use the Mackay Level I Fugacity Model to predict partitioning into air (99.99%) and water (0.01%) .
Advanced Research Questions
Q. What experimental setups are optimal for studying oxidation kinetics of 1-Butene derivatives?
Methodological Answer:
- Jet-Stirred Reactor (JSR) : Operate at 900–1440 K and 1 atm to measure stable species (e.g., CO, CH₃) via GC/IR .
- Combustion Vessel : Measure laminar burning velocities (e.g., 0.8–1.4 equivalence ratio) and pressure-dependent ignition delays (1–5 atm) .
- Kinetic Modeling : Use mechanisms like the AramcoMech1.3 (2013 reactions) to simulate radical pathways (e.g., propenyl/butenyl radicals) and validate against experimental data .
Q. How can discrepancies in autoignition delay predictions under fuel-lean conditions (φ = 0.5) be resolved?
Methodological Answer:
- Sensitivity Analysis : Identify dominant reactions (e.g., C₄H₈-1 + O₂ ⇄ C₄H713 + HO₂) causing modeling errors .
- High-Pressure Data : Collect ignition delays at >5 atm to refine pressure-dependent rate constants .
- Reaction Pathway Validation : Cross-check resonance-stabilized radical concentrations (e.g., C₃H₅-A) using laser diagnostics .
Q. What role do molecular sieves play in catalytic cracking of 1-Butene derivatives?
Methodological Answer:
- Catalyst Selection : Use SAPO-18 (AEI structure) for high propylene selectivity due to its moderate acidity and pore dimensions .
- Acidity Modulation : Adjust Si/Al₂ ratios to optimize Brønsted acid sites, enhancing C–C bond cleavage efficiency .
- Experimental Workflow : Conduct cracking at 500–600°C with ZSM-5 or Beta sieves to compare product distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
